![molecular formula C13H20NO4P B2843536 [3-methyl-2-[(2-phenylacetyl)amino]butyl]phosphonic Acid CAS No. 312614-83-8](/img/structure/B2843536.png)

[3-methyl-2-[(2-phenylacetyl)amino]butyl]phosphonic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

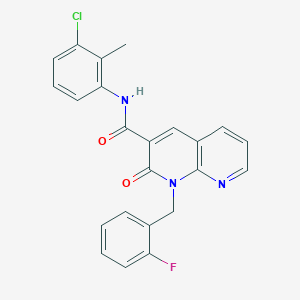

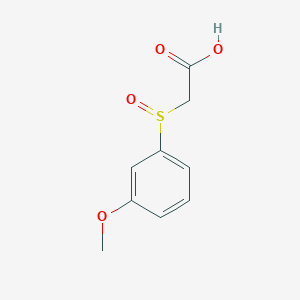

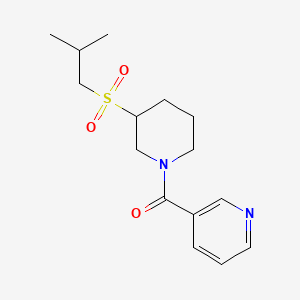

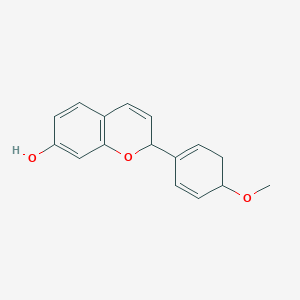

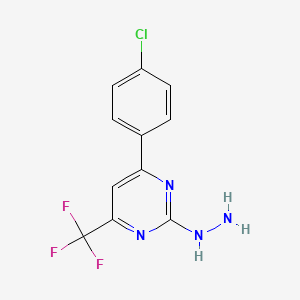

“[3-methyl-2-[(2-phenylacetyl)amino]butyl]phosphonic Acid” is a complex organic compound. It contains a phosphonic acid functional group, which is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . The molecule also contains an amine group, which is classified according to the number of carbon atoms bonded directly to the nitrogen atom .

Synthesis Analysis

The synthesis of phosphonic acids can be achieved through several methods. One common method is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis . Another approach involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It includes a phosphonic acid functional group, an amine group, and a phenylacetyl group. In the solid state, a phosphonic acid function possesses one P–O bond which is shorter than the two others and that can be attributed to the P=O double bond .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be diverse, depending on the reaction conditions and the presence of other reactants. For instance, reactions at the benzylic position are very important for synthesis problems .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the phosphonic acid functional group could confer water solubility, coordination or supramolecular properties .Wissenschaftliche Forschungsanwendungen

Adhesive Polymer Applications

Phosphonic acid monomers demonstrate significant potential in the field of adhesive polymers due to their hydrolytic stability and good water solubility. These characteristics make them suitable for radical polymerization, leading to polymers with promising adhesive properties. For example, methacrylonitrilo- or N,N-diethylmethacrylamido-phosphonic acids show different polymerization behaviors, attributed to the reactivity of the starting radicals, which could be leveraged in developing novel adhesive materials with enhanced performance and durability (Moszner et al., 2001).

Dental Monomer Applications

In dental applications, novel phosphonic acid-containing (meth)acrylamides have been synthesized for use in dental adhesive mixtures. These monomers, characterized by their hydrolytic stability and favorable polymerization rates, show potential for improving dental adhesives. Their interaction with hydroxyapatite and strong decalcification effects suggest their utility in developing more effective and durable dental materials (Altin et al., 2014).

Medicinal Chemistry Applications

Phosphonic acid derivatives, including aminophosphonates and phosphinates, play a crucial role in medicinal chemistry due to their broad spectrum of biological activities. These compounds are often analogs of amino acids where the carboxylic group is replaced by a phosphonic acid group, leading to a wide range of applications from agrochemistry to medicine. Their mode of action typically involves enzyme inhibition, making them valuable as lead compounds in drug discovery. The versatility in structural modifications offered by the N C P molecular fragment enables the development of compounds with targeted biological relevance (Mucha et al., 2011).

Corrosion Inhibition

Phosphonic acid derivatives have also found applications in corrosion inhibition, showcasing their ability to protect metals against corrosion in acidic environments. The investigation of ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives has demonstrated their efficiency as corrosion inhibitors for mild steel. These studies highlight the potential of phosphonic acid derivatives in industrial applications where corrosion resistance is critical (Djenane et al., 2019).

Catalysis

Phosphonic acids serve as efficient and recyclable catalysts in organic synthesis, particularly in the solvent-free synthesis of α-aminophosphonates. This demonstrates their utility in green chemistry by providing simple, high-yield synthesis methods that are environmentally friendly and economically viable (Bedolla-Medrano et al., 2014).

Wirkmechanismus

The mechanism of action of “[3-methyl-2-[(2-phenylacetyl)amino]butyl]phosphonic Acid” would depend on its specific application. For instance, phosphonic acids are used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-methyl-2-[(2-phenylacetyl)amino]butyl]phosphonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20NO4P/c1-10(2)12(9-19(16,17)18)14-13(15)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,14,15)(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCHZVCHJUBQIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CP(=O)(O)O)NC(=O)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20NO4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2843459.png)

![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride](/img/structure/B2843464.png)

![1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2843465.png)

![N-phenethyl-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2843471.png)

![1-(Hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid](/img/structure/B2843476.png)